molecular formula C24H19N3 B2847404 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-03-9

3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2847404
CAS No.: 901268-03-9
M. Wt: 349.437
InChI Key: ANJFXBLMWZGEFP-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with phenyl and ethylphenyl substituents at specific positions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a three-component one-pot reaction involving 3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionate can be used to synthesize quinoline derivatives . The reaction is typically carried out using a catalyst such as montmorillonite K-10 under solvent-free conditions or in the presence of a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable and cost-effective methods. These methods often utilize green chemistry principles, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . The choice of method depends on factors such as yield, purity, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce partially or fully reduced compounds.

Scientific Research Applications

3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-based heterocyclic compound with various biological activities.

    Pyrazole: A five-membered ring compound with diverse pharmacological properties.

    Quinolone: A class of synthetic antibiotics with a broad spectrum of activity.

Uniqueness

3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific structural features and the combination of pyrazole and quinoline rings

Properties

IUPAC Name

3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-2-17-12-14-18(15-13-17)23-21-16-25-22-11-7-6-10-20(22)24(21)27(26-23)19-8-4-3-5-9-19/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJFXBLMWZGEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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